

Application Note: Spectrophotometric Determination of Uric Acid using DAOS

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Compound of Interest		
Compound Name:	DAOS	
Cat. No.:	B15600175	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uric acid is the final product of purine metabolism in humans. Abnormal levels of uric acid in serum and urine are indicative of several pathological conditions, including gout, hyperuricemia, and kidney disease. Consequently, the accurate and sensitive quantification of uric acid is crucial in clinical diagnostics and biomedical research.

This application note details a highly sensitive spectrophotometric method for the determination of uric acid concentration using N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (**DAOS**) as a chromogenic reagent. The assay is based on a Trinder-type reaction, a common enzymatic method for quantifying analytes that produce hydrogen peroxide (H₂O₂). [1][2][3]

The principle of the assay involves two coupled enzymatic reactions. First, uricase specifically catalyzes the oxidation of uric acid to allantoin, with the concomitant production of hydrogen peroxide.[1][2][3] Subsequently, in the presence of horseradish peroxidase (HRP), the generated H₂O₂ oxidatively couples with **DAOS** and 4-aminoantipyrine (4-AAP) to form a highly colored and stable quinoneimine dye. The intensity of the color, which is directly proportional to the uric acid concentration in the sample, is measured spectrophotometrically.[1][2]

Principle of the Method



The determination of uric acid concentration is achieved through the following reaction cascade:

- Uric Acid Oxidation: Uric Acid + O₂ + 2H₂O --(Uricase)--> Allantoin + CO₂ + H₂O₂
- Chromogenic Reaction (Trinder Reaction): H₂O₂ + DAOS + 4-AAP --(Peroxidase)--> Red
 Quinoneimine Dye + H₂O

The absorbance of the red quinoneimine dye is measured at a specific wavelength, and the uric acid concentration is determined by comparing the absorbance of the unknown sample to a standard curve generated from known concentrations of uric acid.[1][2]

Materials and Reagents

- Spectrophotometer capable of reading absorbance at 510-550 nm
- 96-well microplates or cuvettes
- Micropipettes and tips
- Incubator set to 37°C (optional, can be performed at room temperature)
- DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
- 4-Aminoantipyrine (4-AAP)
- Uricase (from Candida sp. or Bacillus sp.)
- Horseradish Peroxidase (HRP)
- Uric Acid Standard
- Phosphate Buffer (e.g., 100 mM, pH 7.8)
- · Deionized Water
- Serum, plasma, or urine samples



Experimental Protocols

4.1. Reagent Preparation

- Phosphate Buffer (100 mM, pH 7.8): Prepare by dissolving the appropriate amount of phosphate salt in deionized water and adjusting the pH to 7.8.
- Uric Acid Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of uric acid in the phosphate buffer. This stock will be used to prepare the calibration curve standards.
- Working Chromogen Reagent: Prepare a solution containing:
 - Phosphate Buffer (100 mM, pH 7.8)
 - DAOS (e.g., 1-2 mM)
 - 4-AAP (e.g., 0.5-1 mM)
 - Horseradish Peroxidase (HRP) (e.g., >0.5 U/mL)
 - Uricase (e.g., >0.5 U/mL)

Note: The optimal concentrations of the reagents may vary and should be determined empirically. Protect this reagent from light.

4.2. Preparation of Uric Acid Standards (Calibration Curve)

Prepare a series of uric acid standards by serially diluting the Uric Acid Standard Stock Solution with the phosphate buffer. A typical concentration range for the standard curve is 0 to 20 mg/dL (0 to 1190 μ M).

4.3. Assay Procedure

 Pipette a small volume (e.g., 5-10 μL) of each standard, sample (serum, plasma, or diluted urine), and a blank (phosphate buffer) into separate wells of a 96-well plate or separate cuvettes.



- Add a larger volume (e.g., 200 μL) of the Working Chromogen Reagent to each well or cuvette.
- · Mix the contents gently.
- Incubate the reaction mixture for a specified time (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C or room temperature).[4]
- Measure the absorbance of each well or cuvette at the wavelength of maximum absorbance for the quinoneimine dye (typically between 510 nm and 550 nm).[2]

Data Presentation

5.1. Calculation of Results

- Subtract the absorbance of the blank from the absorbance of all standards and samples.
- Plot the corrected absorbance values of the standards against their corresponding uric acid concentrations to generate a standard curve.
- Determine the uric acid concentration of the unknown samples by interpolating their absorbance values from the standard curve.

5.2. Sample Data: Uric Acid Standard Curve

The following table presents example data for a typical uric acid standard curve using the **DAOS** method.



Uric Acid Concentration (mg/dL)	Absorbance at 520 nm (Corrected)	
0 (Blank)	0.000	
2.5	0.152	
5.0	0.305	
10.0	0.610	
15.0	0.915	
20.0	1.220	

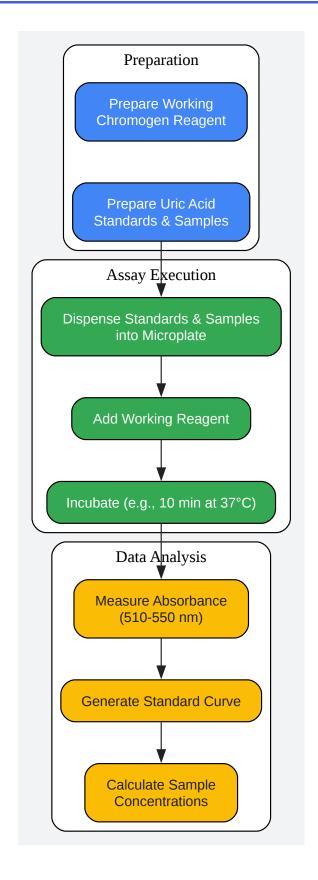
Mandatory Visualizations



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Caption: Enzymatic reaction pathway for the determination of uric acid.





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